aminedihydrochloride](/img/structure/B13555094.png)
[2-(4-bromo-1H-pyrazol-1-yl)ethyl](methyl)aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-1H-pyrazol-1-yl)ethylaminedihydrochloride is a chemical compound with a unique structure that includes a brominated pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)ethylaminedihydrochloride typically involves the reaction of 4-bromo-1H-pyrazole with an appropriate ethylating agent, followed by methylation and subsequent conversion to the dihydrochloride salt. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, incorporating steps like solvent recovery and purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1H-pyrazol-1-yl)ethylaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrazole carboxylic acid derivative, while reduction could produce a pyrazole ethylamine derivative.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-bromo-1H-pyrazol-1-yl)ethylaminedihydrochloride is used as a building block for the synthesis of more complex molecules. Its brominated pyrazole ring makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated pyrazoles on various biological systems. It may serve as a probe to investigate enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, 2-(4-bromo-1H-pyrazol-1-yl)ethylaminedihydrochloride has potential applications in drug development. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for therapeutic agents.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)ethylaminedihydrochloride involves its interaction with specific molecular targets. The brominated pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction may involve pathways such as the inhibition of enzyme activity or the activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler compound with a similar brominated pyrazole ring.
2-(4-bromo-1H-pyrazol-1-yl)ethanol: A related compound with an ethyl alcohol group instead of a methylamine group.
1-methyl-4-bromo-1H-pyrazole: A compound with a methyl group on the pyrazole ring.
Uniqueness
2-(4-bromo-1H-pyrazol-1-yl)ethylaminedihydrochloride is unique due to its combination of a brominated pyrazole ring and an ethyl methylamine group
Properties
Molecular Formula |
C6H12BrCl2N3 |
|---|---|
Molecular Weight |
276.99 g/mol |
IUPAC Name |
2-(4-bromopyrazol-1-yl)-N-methylethanamine;dihydrochloride |
InChI |
InChI=1S/C6H10BrN3.2ClH/c1-8-2-3-10-5-6(7)4-9-10;;/h4-5,8H,2-3H2,1H3;2*1H |
InChI Key |
BDDZSCALIZNTMJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1C=C(C=N1)Br.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol](/img/structure/B13555017.png)
![4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholinehydrochloride](/img/structure/B13555023.png)
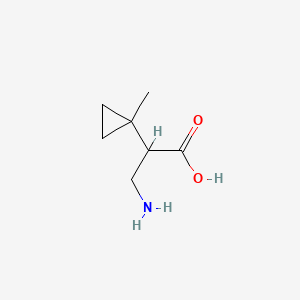
![4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylicacid](/img/structure/B13555033.png)
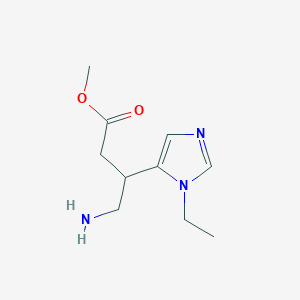
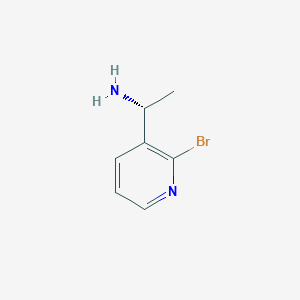
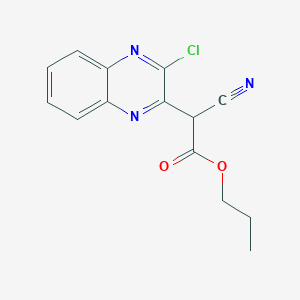
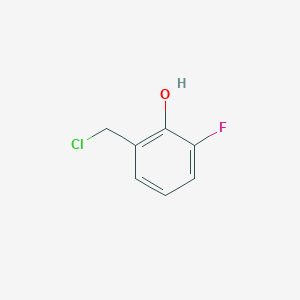
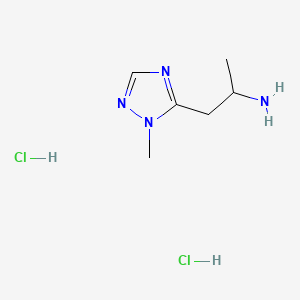
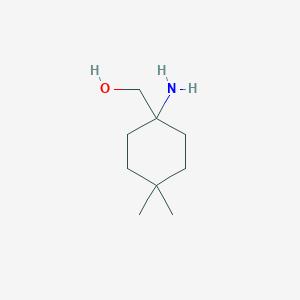
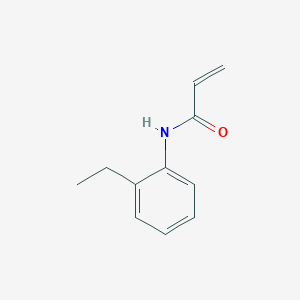
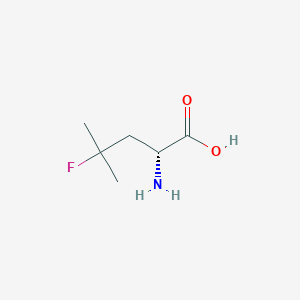
![Tert-butyl4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B13555092.png)
